Technical Guide: Boc-D-Phe(4-I)-OH vs. Boc-L-Phe(4-I)-OH in Drug Discovery
Technical Guide: Boc-D-Phe(4-I)-OH vs. Boc-L-Phe(4-I)-OH in Drug Discovery
[1][2]
Executive Summary
In the landscape of peptide therapeutics and peptidomimetics, Boc-4-iodo-phenylalanine derivatives serve as critical "dual-function" building blocks. They provide both a stereochemical probe for receptor affinity and a reactive "handle" for late-stage diversification via Palladium-catalyzed cross-coupling.[1][2]
This guide delineates the technical distinctions between the L-enantiomer (Boc-L-Phe(4-I)-OH) and the D-enantiomer (Boc-D-Phe(4-I)-OH) .[1][2] While chemically identical in connectivity, their divergence in three-dimensional space dictates their utility: the L-isomer is primarily used for mimicking native interactions and radiolabeling (e.g., LAT1 transport), whereas the D-isomer is engineered into sequences to confer proteolytic stability and induce specific secondary structures (e.g.,
Chemical & Physical Profile
At a fundamental level, these two molecules are non-superimposable mirror images.[2] For the researcher, the critical differentiator on the bench is the Optical Rotation and the CAS Registry Number for procurement.
Comparative Data Table
| Feature | Boc-L-Phe(4-I)-OH | Boc-D-Phe(4-I)-OH |
| Stereochemistry | (S)-Configuration (Natural-like) | (R)-Configuration (Unnatural) |
| CAS Number | 62129-44-6 | 176199-35-2 |
| Molecular Weight | 391.20 g/mol | 391.20 g/mol |
| Formula | ||
| Optical Rotation ( | +22.5° (c=1, EtOAc) | -22.5° (c=1, EtOAc) |
| Melting Point | ~150 °C (dec.) | ~150 °C (dec.) |
| Solubility | DCM, DMF, DMSO, EtOAc | DCM, DMF, DMSO, EtOAc |
| Primary Utility | Native mimicry, Radiolabeling precursors | Proteolytic stability, Structural constraint |
*Note: Commercial certificates of analysis may report varying melting point ranges (e.g., 118–124 °C vs 150 °C) due to the decomposition nature of the compound and varying purity levels. Theoretically, pure enantiomers possess identical melting points.
The "Iodine Handle": Synthetic Utility
Both enantiomers share the 4-iodoaryl motif, which is chemically inert to standard Boc-SPPS (Solid Phase Peptide Synthesis) deprotection conditions (TFA/DCM) but highly reactive under transition-metal catalysis.[1] This allows for Late-Stage Functionalization .[1][2]
Workflow: Diversity-Oriented Synthesis
Instead of synthesizing 50 different peptides with 50 different amino acids, a researcher can synthesize one peptide containing Phe(4-I) and then split the resin to react with 50 different boronic acids.[1]
Experimental Protocol: On-Resin Suzuki-Miyaura Coupling
Standardized protocol for functionalizing Boc-L-Phe(4-I) or Boc-D-Phe(4-I) on resin.[1][2]
Reagents:
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) - Handle under Argon.[1][2] -
Base:
(2M aqueous solution).[1][2] -
Partner: Aryl Boronic Acid (
, 5 equivalents).[1][2]
Step-by-Step:
-
Swelling: Swell the peptide-resin (containing the Phe(4-I) residue) in DME for 30 mins under inert atmosphere (
or Ar). -
Degassing: It is critical to degas all solvents and solutions to prevent oxidation of the Pd(0) catalyst.[1][2]
-
Reaction Assembly: Add Aryl Boronic Acid (5 eq) and
(0.1 eq) to the resin. -
Activation: Add degassed 2M
(5 eq). -
Incubation: Shake gently at 80°C for 12–24 hours. Note: Ensure the reaction vessel is sealed tight to prevent solvent evaporation.
-
Washing: Filter and wash resin extensively with DMF, water, MeOH, and DCM to remove palladium black residues.[2]
-
Cleavage: Proceed with standard HF or TFMSA cleavage protocols.
Stereochemical Implications in Biology
The choice between L- and D- isomers is rarely arbitrary; it is a strategic decision based on the intended biological profile of the drug candidate.
Proteolytic Stability (The D-Advantage)
Endogenous proteases (e.g., chymotrypsin) specifically recognize L-amino acid residues.[1][2] Substituting Boc-L-Phe(4-I) with Boc-D-Phe(4-I) can render the peptide bond "invisible" to these enzymes, significantly extending the plasma half-life (
Structural Conformation[1][2]
-
L-Isomer: Favors extended conformations or standard
-helices.[1][2] -
D-Isomer: Induces
-turns (specifically Type II' turns) when placed in specific positions (e.g., the position of a turn).[1][2] This is used to lock peptides into bioactive conformations.[1][2]
Handling & Critical Precautions
Racemization During Coupling
Aryl-substituted amino acids are prone to racemization during the activation step of peptide synthesis.[1][2] The electron-withdrawing nature of the Iodine on the phenyl ring slightly increases the acidity of the
-
Risk: Using strong bases (e.g., TEA) or high temperatures during coupling.[1][2]
-
Mitigation: Always use HOBt (1-Hydroxybenzotriazole) or HOAt as an additive with carbodiimides (DIC/DCC).[1][2] Use milder bases like DIPEA or Collidine, and keep coupling times optimized (do not leave overnight unnecessarily).[1][2]
Light Sensitivity
Aryl iodides can undergo homolytic cleavage of the C-I bond upon exposure to UV light, leading to radical formation and degradation.[2]
-
Storage: Store both enantiomers in amber vials, wrapped in foil, at 2–8°C.
References
-
Sigma-Aldrich. Boc-Phe(4-I)-OH Product Specification & Physical Properties (CAS 62129-44-6).[1][2]Link[1][2]
-
PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid (Boc-L-Phe(4-I)-OH).[1][2] National Library of Medicine.[1][2] Link[1][2]
-
Chem-Impex International. Boc-D-Phe(4-I)-OH Technical Data (CAS 176199-35-2).[1][2]Link[1][2]
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews.[1][2] (Fundamental basis for the "Iodine Handle" application). Link[1][2]
-
Kotha, S., & Lahiri, K. (2005).[1][2] Peptide modification via palladium-catalyzed cross-coupling reactions.[1][2][4] Biopolymers.[1][2][4] (Specific application of Phe(4-I) in peptides). Link[1][2]
Sources
- 1. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid | C14H18INO4 | CID 2755956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconjugation - Wikipedia [en.wikipedia.org]
